molecular formula C12H25NO2 B554684 (S)-2-Aminododecanoic acid CAS No. 169106-34-7

(S)-2-Aminododecanoic acid

Cat. No.: B554684
CAS No.: 169106-34-7
M. Wt: 215.33 g/mol
InChI Key: QUBNFZFTFXTLKH-NSHDSACASA-N
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Description

(S)-2-Aminododecanoic acid is an organic compound that belongs to the class of amino acids It is characterized by a long aliphatic chain with an amino group attached to the second carbon atom

Scientific Research Applications

(S)-2-Aminododecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminododecanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, often a fatty acid or its derivative.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques are employed. This can involve the use of chiral catalysts or separation methods such as chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    Enzymatic Methods: Employing enzymes to achieve specific stereochemistry.

    Purification: Techniques such as crystallization and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminododecanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted amino acids.

Mechanism of Action

The mechanism of action of (S)-2-Aminododecanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, influencing their activity.

    Pathways: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

    ®-2-Aminododecanoic Acid: The enantiomer of (S)-2-Aminododecanoic acid, with different stereochemistry.

    2-Aminoundecanoic Acid: A shorter chain analog with similar properties.

    2-Aminotridecanoic Acid: A longer chain analog with distinct characteristics.

Uniqueness: this compound is unique due to its specific stereochemistry and the length of its aliphatic chain, which confer distinct physical and chemical properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-aminododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNFZFTFXTLKH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441749
Record name (S)-2-AMINODODECANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169106-34-7
Record name (S)-2-AMINODODECANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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